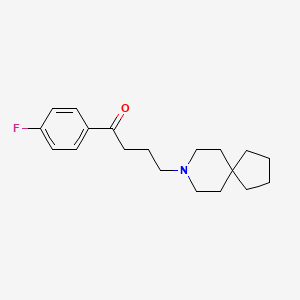
Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4'-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a butyrophenone core, a spirocyclic azaspirodecane moiety, and a fluorine atom at the para position of the phenyl ring. The combination of these structural features imparts distinct physicochemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the butyrophenone core, followed by the introduction of the azaspirodecane moiety and the fluorine atom. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also crucial aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Butyrophenone, 4-(8-azaspiro(4.5)dec-8-YL)-4’-fluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Butyrophenone: The parent compound with a simpler structure.
Fluorobutyrophenone: A similar compound with a fluorine atom but lacking the azaspirodecane moiety.
Azaspirodecane Derivatives: Compounds with similar spirocyclic structures but different substituents.
Uniqueness
Butyrophenone, 4-(8-azaspiro(45)dec-8-YL)-4’-fluoro- stands out due to its combination of a butyrophenone core, a spirocyclic azaspirodecane moiety, and a fluorine atom
Properties
CAS No. |
64-64-2 |
|---|---|
Molecular Formula |
C19H26FNO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-(8-azaspiro[4.5]decan-8-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C19H26FNO/c20-17-7-5-16(6-8-17)18(22)4-3-13-21-14-11-19(12-15-21)9-1-2-10-19/h5-8H,1-4,9-15H2 |
InChI Key |
FYSKJBITNYKPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















